molecular formula C5H6N2O B077023 2-Aminopyridine N-oxide CAS No. 14150-95-9

2-Aminopyridine N-oxide

Cat. No.: B077023
CAS No.: 14150-95-9
M. Wt: 110.11 g/mol
InChI Key: KTPMVZCGIJJWCD-UHFFFAOYSA-N
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Description

2-Aminopyridine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 2-Aminopyridines : A study by Yin et al. (2007) described a one-pot method for converting pyridine N-oxides to 2-aminopyridines. This method demonstrated high yields and excellent selectivity, also applicable to isoquinolines. It's a significant advancement in the efficient amination of 2-unsubstituted pyridines (Yin et al., 2007).

  • Synthesis of Substituted 2-Aminopyridines : Vamos and Cosford (2014) reported an efficient method to synthesize substituted 2-aminopyridines from pyridine N-oxides. This process achieved up to 84% yields, presenting a practical approach for synthesizing 2-aminopyridines that are difficult to produce by other methods (Vamos & Cosford, 2014).

  • Facilitation of Amination Procedures : Londregan et al. (2010) introduced a mild one-pot amination procedure for creating 2-aminopyridines from pyridine-N-oxides, offering a gentler alternative to traditional methods. This method was effective with various amines and heterocyclic-N-oxides (Londregan, Jennings, & Wei, 2010).

  • Catalysis in Aryl Chloride Amination : Liu et al. (2020) discovered that 2-aminopyridine 1-oxides are effective ligands for Cu-catalyzed amination of (hetero)aryl chlorides. This finding widens the range of substrates that can be efficiently coupled in synthesis processes (Liu et al., 2020).

  • Application in Electrochemical Oxidation : Min (2014) explored the treatment of 2-aminopyridine by electrocatalytic oxidation, using CuO-ZnO/porous ceramic as particle electrodes. This study contributes to understanding the degradation process of 2-aminopyridine, providing insights into its potential environmental applications (Min, 2014).

  • Synthesis of N-Oxides and their Reactions : A study by Wolińska and Pucko (2013) examined the reactions of various isomeric aminopyridine N-oxides, revealing diverse reaction pathways and providing valuable information on the properties and reactivity of these compounds (Wolińska & Pucko, 2013).

Mechanism of Action

Target of Action

It’s known that the 2-aminopyridine moiety is often used in the synthesis of diverse biological molecules, serving as pharmacophores against various biological targets .

Mode of Action

It’s known that the 2-Aminopyridine N-oxide moiety is often used as the directing group in various metal-catalyzed C-H functionalizations . This suggests that the compound may interact with its targets through metal-catalyzed reactions, leading to various transformations .

Biochemical Pathways

It’s known that 2-aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . This suggests that the compound may influence a variety of biochemical pathways through its role in the synthesis of these molecules .

Pharmacokinetics

It’s known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability .

Result of Action

It’s known that the compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . This suggests that the compound may have various effects at the molecular and cellular level, depending on the specific biological targets and pathways it influences .

Action Environment

Given the compound’s role in various chemical reactions and synthesis processes, it’s reasonable to assume that factors such as ph, temperature, and the presence of other molecules could potentially influence its action and efficacy .

Safety and Hazards

Exposure to 2-Aminopyridine N-oxide can cause irritation to the eyes, nose, and throat, as well as headaches, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

There is ongoing research into the synthesis of substituted 2-aminopyridines from pyridine N-oxides . The unique dual nature of reactivity of pyridine N-oxides and isocyanides, their tendency to react both as nucleophilic carbanions and electrophilic carbenes, has resulted in a rich chemical history . This suggests potential for future exploration and expansion of the synthetic arsenal for the synthesis of 2-aminopyridines .

Properties

IUPAC Name

1-hydroxypyridin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPMVZCGIJJWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873292
Record name 1-Oxopyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14150-95-9
Record name 1-Oxopyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine N-Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination behavior of 2-aminopyridine N-oxide with metal ions?

A1: this compound (apo) typically acts as a bidentate ligand, coordinating to metal ions through both its oxygen and amine nitrogen atoms. This can lead to the formation of mononuclear complexes, like the hexagonally symmetric Mn(apo)₆Cl₂ [, ], where six apo ligands surround a single manganese ion. Additionally, apo can bridge two metal centers, as seen in the binuclear complex [Cu₂(apo)₄Cl₄]·2H₂O [, ], forming a distorted square pyramidal geometry around each copper ion.

Q2: How does the structure of this compound influence its NMR spectra?

A2: The position and nature of substituents on the pyridine ring significantly impact the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of this compound [, ]. For instance, acetylation of the amino group in the 2-position deshields the pyridine nitrogen by 5.9-11.5 ppm compared to the non-acetylated form. Strong resonance interactions, such as those between 2-amino and 5-nitro groups, also affect amino nitrogen shielding (decrease of about 5.3-17.9 ppm) and cause deshielding of amino protons and carbons C-2 and C-5. Furthermore, the pyridine nitrogen chemical shifts in amino and acetylamino derivatives (-101.2 to -126.7 ppm) provide insights into the tautomeric equilibrium of these compounds.

Q3: Can this compound be used as a directing group in C-H functionalization reactions?

A3: Yes, this compound has been successfully employed as a directing group in cobalt-catalyzed C(sp2)-H bond functionalization reactions []. This strategy allows for the direct installation of various functional groups onto the pyridine ring, expanding the synthetic utility of this compound derivatives.

Q4: Are there alternative synthetic pathways to access 2-aminopyridine N-oxides besides traditional methods?

A4: Interestingly, a novel pathway involving the base-catalyzed rearrangement of 5-cyanomethyl-2-isoxazolines has been reported for the synthesis of 2-aminopyridine N-oxides [, ]. This method offers a new route to access these compounds and highlights the diverse reactivity profiles of this compound precursors.

Q5: Does this compound always exist in its zwitterionic form?

A5: Contrary to some of its analogs like 2-hydroxy-, 2-mercapto-, and 2-nitramino-pyridine N-oxides, this compound exists in a neutral tautomeric form in its crystal structure []. This finding, supported by DFT calculations, suggests that crystal packing forces can influence the tautomeric preference, even when a different tautomer might be more stable in the gas phase.

Q6: Can this compound be used in the synthesis of more complex heterocycles?

A6: Indeed, this compound serves as a valuable building block for constructing imidazo[1,2-a]pyridines []. A gold-catalyzed redox reaction between 2-aminopyridine N-oxides and alkynes provides a mild and atom-economical route to these valuable heterocyclic compounds, highlighting the potential of this compound in medicinal chemistry.

Q7: How does this compound participate in the formation of coordination polymers?

A7: this compound can act as a bridging ligand through its oxygen atom, facilitating the construction of three-dimensional coordination polymers []. For example, in complexes with the formula [MII(apo)(N(CN)₂)₂] (M = Co, Ni, Mn), apo bridges two metal centers to form dimer subunits, which are then interconnected by dicyanamide (N(CN)₂)⁻ ligands. This structural motif highlights the potential of this compound in developing new porous materials.

Q8: Can the reactivity of this compound be modulated by protecting groups?

A8: Yes, N-protected 2-aminopyridine N-oxides react differently with chloronitropyridines compared to their unprotected counterparts []. While unprotected derivatives mainly yield 2-[(pyridin-2-yl)amino]pyridine N-oxides, the N-protected versions primarily form quaternary 1-pyridyloxypyridinium salts. This difference in reactivity highlights the influence of protecting groups on the chemical behavior of this compound.

Q9: What factors govern the diverse reactivity of isomeric aminopyridine N-oxides?

A9: DFT calculations suggest that differences in the properties of frontier orbitals and atomic charge distribution contribute to the varied reactivity observed in isomeric aminopyridine N-oxides []. These electronic factors influence the molecules' ability to participate in different reaction pathways, ultimately leading to diverse product outcomes.

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